N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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Description
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2S3 and its molecular weight is 404.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthetic Methodologies : A general method for the solution-phase parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives employs cyclization reactions indicating the utility of thiadiazole compounds in drug discovery and development (Park et al., 2009).
Catalytic Applications : The oxidative dimerization of primary thioamides to 3,5-disubstituted 1,2,4-thiadiazoles, facilitated by Keggin-type phosphovanadomolybdic acids, highlights the relevance of such compounds in catalysis and synthetic chemistry (Yajima et al., 2014).
Anticancer Activity : The design of drug-like small molecules for anticancer applications is supported by a pharmacophore hybridization approach. A novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties demonstrates the potential of thiadiazole derivatives in cancer research (Yushyn et al., 2022).
Antiviral Research : Synthesis and evaluation of thiazole C-nucleosides for antiviral activity against various viruses indicate the potential of thiadiazole derivatives in the development of new antiviral agents (Srivastava et al., 1977).
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S3/c1-10-5-6-11(2)12(8-10)18-14(22)9-25-17-21-20-16(26-17)19-15(23)13-4-3-7-24-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJGIKZDERUVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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